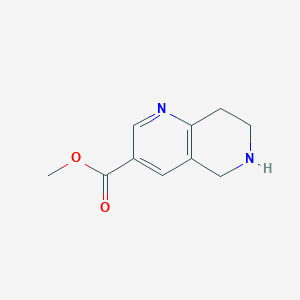

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

描述

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a partially hydrogenated 1,6-naphthyridine core with a methyl ester substituent at position 3.

属性

IUPAC Name |

methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-10(13)8-4-7-5-11-3-2-9(7)12-6-8/h4,6,11H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAYKLMVCWCFAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCNC2)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated or diarylated naphthyridines . The reaction conditions often include the use of catalysts such as palladium and bases like tri-tert-butylphosphonium tetrafluoroborate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds . Substitution reactions can result in a wide range of functionalized naphthyridines .

科学研究应用

Pharmaceutical Research

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies suggest that derivatives of this compound exhibit significant activity against various inflammatory pathways.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of naphthyridine compounds showed potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammation and pain management .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. Preliminary studies indicate it may have neuroprotective effects.

Case Study: Neuroprotection

In a recent animal study published in Neuroscience Letters, this compound was shown to reduce neuroinflammation and oxidative stress markers in models of neurodegenerative diseases .

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing more complex molecules with enhanced biological activities. Its derivatives are being explored for their potential use in targeted drug delivery systems.

Synthesis Example

Using this compound as a precursor, researchers have synthesized new derivatives that exhibit improved solubility and bioavailability compared to the parent compound .

作用机制

The mechanism of action of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate and related derivatives:

Key Comparative Analyses

Substituent Effects on Reactivity

- Ester Groups : The methyl ester in the target compound is less sterically hindered than the tert-butyl ester in , making it more susceptible to hydrolysis or nucleophilic attack . In contrast, the ethyl ester in , stabilized as a hydrochloride salt, may exhibit altered solubility and stability .

- Amino vs. Ester: Amino-substituted derivatives (e.g., ) exhibit higher basicity (predicted pKa ~7.12) compared to the ester-containing target compound, which may influence binding in biological systems .

Positional Isomerism (1,6 vs. 1,7-Naphthyridine)

The ethyl ester derivative in features a 1,7-naphthyridine core, altering the spatial arrangement of nitrogen atoms compared to the 1,6-isomer. This positional change can affect dipole moments, hydrogen-bonding capacity, and interactions with biological targets .

Physicochemical Properties

- Lipophilicity : The methyl ester in the target compound likely increases lipophilicity compared to the hydroxylated analog in (C10H12N2O3), which may enhance membrane permeability .

- Boiling Points: Amino derivatives (e.g., ) exhibit higher predicted boiling points (~324°C) due to hydrogen-bonding capacity, whereas ester-containing compounds may have lower values .

生物活性

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS No. 1263378-85-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological properties, synthesis, and relevant research findings.

- Chemical Formula : C10H12N2O2

- Molecular Weight : 192.22 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥ 97%

1. Antimicrobial Activity

Research has indicated that derivatives of naphthyridine compounds exhibit antimicrobial properties. For instance, studies have shown that related naphthyridine derivatives can inhibit the growth of various bacterial strains. This compound has been evaluated for its activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

2. Anticancer Properties

Recent studies have explored the anticancer potential of naphthyridine derivatives. This compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study:

A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated that the compound reduced cell viability significantly compared to control groups.

| Cell Line | IC50 (µM) | Treatment Duration (hrs) |

|---|---|---|

| MCF-7 | 25 | 48 |

| A549 | 30 | 48 |

3. Neuroprotective Effects

There is emerging evidence suggesting that naphthyridine derivatives may possess neuroprotective effects. In vitro studies have indicated that this compound can protect neuronal cells from oxidative stress-induced apoptosis.

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways through mitochondrial dysfunction.

- Antioxidant Properties : The compound may scavenge free radicals and reduce oxidative stress in neuronal cells.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Various synthetic routes have been developed to enhance yield and purity.

Synthetic Route Example:

- Start with a suitable amino compound.

- React with a carbonyl source under acidic conditions.

- Cyclize to form the naphthyridine ring.

- Esterify to obtain the final product.

常见问题

Q. What are the standard synthetic routes for Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate?

The compound is typically synthesized via catalytic hydrogenolysis or dealkylation. For example, 6-benzyl-3-methyl derivatives can undergo Pd/C-catalyzed hydrogenation in methanol/water under H₂ at 20°C to yield the target compound (61% yield). Alternative routes involve deheterylation of precursors like ethyl 5-amino-7-benzylseleno derivatives in acetic acid (72% yield) .

Q. Which analytical techniques are critical for structural characterization?

Key methods include:

- NMR spectroscopy : To confirm substituent positions and hydrogen environments.

- HPLC : For purity assessment, particularly when intermediates like tert-butyl-protected analogs (e.g., tert-butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate) are involved .

- Mass spectrometry : To verify molecular weight and fragmentation patterns, especially for trifluoromethyl or cyano derivatives .

Q. What are common functionalization reactions for this scaffold?

- Acylation : Reacting the amine derivative with benzoyl chloride (BzCl) in dichloromethane and triethylamine yields acylated products (70% yield) .

- Hydrogenolysis : For debenzylation or deprotection of tert-butyl groups, as seen in the synthesis of 8-hydroxy-1,2,3,4-tetrahydro derivatives using Raney Ni .

Q. How should this compound be handled and stored to ensure stability?

Store under inert atmosphere (e.g., nitrogen) at room temperature. Avoid prolonged exposure to moisture or acidic conditions, which may hydrolyze the methyl ester group. Precautionary measures include using PPE (gloves, goggles) due to potential irritant properties .

Q. What in vitro assays are used to screen its biological activity?

Common assays include:

- Antimicrobial testing : Disk diffusion or microdilution against bacterial/fungal strains.

- Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases.

- Cytotoxicity profiling : MTT assays on cancer cell lines to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Key factors include:

- Catalyst selection : Pd/C vs. Raney Ni for hydrogenation, with Pd/C offering higher reproducibility in dealkylation (e.g., 95% yield for 2,7-dimethyl derivatives) .

- Temperature control : Lower temperatures (e.g., 5°C during Vilsmeier reactions) reduce side products .

- Solvent systems : Methanol/water mixtures improve solubility of intermediates during hydrogenolysis .

Q. What strategies enhance regioselectivity in functionalization?

Q. How can contradictions in reported reaction yields be resolved?

Discrepancies (e.g., 61% vs. 95% yields in dealkylation) may arise from:

- Substituent effects : Bulky groups (e.g., benzyl) hinder hydrogenation efficiency .

- Catalyst loading : Higher Pd/C ratios improve kinetics but increase costs.

- Validation : Replicate conditions with controlled variables (temperature, solvent purity) and characterize byproducts via LC-MS .

Q. Can computational modeling predict reactivity or bioactivity?

Q. How do substituents influence structure-activity relationships (SAR)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。